molecular formula C16H21N3O2 B2398258 N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide CAS No. 2201462-70-4

N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide

Cat. No.: B2398258
CAS No.: 2201462-70-4
M. Wt: 287.363
InChI Key: BNWULMZGUZEJIR-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 4-pyridin-4-ylpiperidine with an appropriate acylating agent to introduce the amide group. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, such as:

Uniqueness

What sets N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-15(20)18(2)12-16(21)19-10-6-14(7-11-19)13-4-8-17-9-5-13/h3-5,8-9,14H,1,6-7,10-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWULMZGUZEJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(CC1)C2=CC=NC=C2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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